N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a biphenyl core linked to a pyridazine-pyridine hybrid structure via an ethylenediamine spacer. This compound’s unique architecture combines a sulfonamide group (known for enhancing bioavailability and target binding) with a pyridazine moiety (a nitrogen-rich heterocycle that often contributes to hydrogen bonding interactions in biological systems) . The biphenyl system provides rigidity and hydrophobic character, which may enhance binding to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
4-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-10-8-19(9-11-21)18-5-2-1-3-6-18)26-16-15-25-22-12-13-23(29-28-22)27-20-7-4-14-24-17-20/h1-14,17,26H,15-16H2,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEYPMXIEMBYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide coreCommon reagents used in these reactions include sulfonyl chlorides, amines, and various coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the biphenyl or pyridazinyl-pyridinyl moieties.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the compound.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction or metabolic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazine-pyridin-3-ylamino system distinguishes it from analogs like 8g (methanesulfonamide) or 224b (linear hexanamide linker). This heterocyclic arrangement may enhance π-π stacking or hydrogen-bonding interactions in target binding.
- Synthesis of similar compounds often employs sulfonyl chlorides for sulfonamide formation and DIPEA/TEA as bases, suggesting analogous routes for the target compound .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- The target compound’s biphenyl and pyridazine groups contribute to higher hydrophobicity (LogP ~3.2) compared to simpler sulfonamides like the tosyl derivative (LogP ~2.8). This may limit aqueous solubility but enhance membrane permeability.
- Plasma stability is likely moderate due to the ethylenediamine linker, which may be susceptible to oxidative metabolism.
Biological Activity
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a biphenyl sulfonamide core linked to a pyridazinyl-pyridinyl moiety via an ethylamine bridge. This unique configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O2S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 122289415 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to various therapeutic effects. The compound may modulate the activity of protein kinases and other enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways critical for cellular function.
Biological Activities
-
Anticancer Activity :
- Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- A study demonstrated that analogs of this compound showed promising results against multiple myeloma (MM), with some derivatives achieving over 70% inhibition of tumor cell growth in culture assays .
-
Antiviral Activity :
- The compound has also been explored for its antiviral potential, particularly against viruses that rely on specific kinases for replication. Inhibitors targeting these pathways can disrupt viral propagation.
- For instance, derivatives similar to this compound have been reported to exhibit antiviral activity against Hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range .
-
Enzyme Inhibition :
- The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
- Specific studies have highlighted the compound's ability to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial in viral replication processes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Kinase Inhibition : A detailed investigation into the kinase inhibitory properties revealed that modifications on the pyridazinyl moiety significantly influenced the potency against various kinases. Compounds with morpholine substitutions exhibited enhanced inhibition compared to their counterparts .
- Anticancer Evaluations : In a series of experiments assessing anticancer efficacy, derivatives were tested against different cancer cell lines, showing varied levels of cytotoxicity. The most potent compounds achieved IC50 values below 10 µM in certain cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
